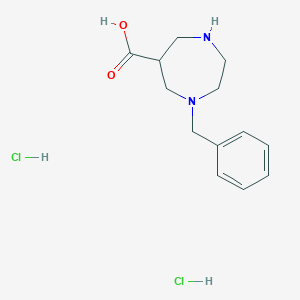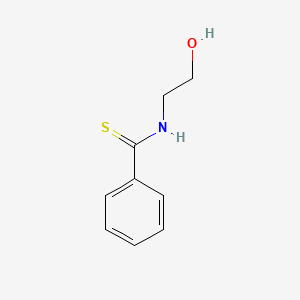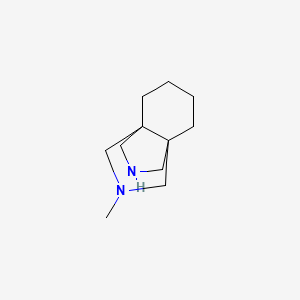
1-Benzyl-1,4-diazepane-6-carboxylic acid;dihydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Benzyl-1,4-diazepane-6-carboxylic acid;dihydrochloride is a useful research compound. Its molecular formula is C13H20Cl2N2O2 and its molecular weight is 307.22. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Synthesis and Reactivity
1-Benzyl-1,4-diazepane-6-carboxylic acid; dihydrochloride and related compounds have been extensively studied in terms of their synthesis and reactivity. For example, the reactivity of 1,4-diazepines has been explored in various contexts, including their halogenation reactions and interactions with nucleophiles. Research has shown that 1,4-diazepines can undergo bromination, chlorination, and iodination, often at specific positions like the 6-position, indicating a nuanced reactivity profile useful in synthetic chemistry (Gorringe et al., 1969). Furthermore, the synthesis of 1,4-diazepines containing various functional groups has been achieved, demonstrating the versatility of these compounds in the creation of biologically active molecules (Fanter et al., 2017).
Structural and Spectroscopic Studies
Structural and spectroscopic studies of 1,4-diazepines have provided valuable insights into their chemical properties. For example, research has been conducted on the synthesis and spectroscopic properties of tribenzoporphyrazines with annulated 1,4-diazepine rings, which are of interest due to their potential applications in materials science and as functional dyes (Donzello et al., 2008). Additionally, studies on the synthesis of N-heterocycle-fused tetrahydro-1,4-diazepinones have contributed to understanding the structural characteristics of these compounds, which is critical for their application in various fields, including pharmaceutical chemistry (Dzedulionytė et al., 2022).
Biological Activity and Potential Applications
1,4-Diazepines have shown promise in various biological applications. The synthesis and biological activity of novel 1H-1,4-diazepines have been a subject of interest in medicinal chemistry, particularly in exploring their antimicrobial and anthelmintic properties (Saingar et al., 2011). Such research paves the way for the potential use of these compounds in therapeutic contexts, although their application in human medicine would require rigorous testing and validation.
Safety and Hazards
Propiedades
IUPAC Name |
1-benzyl-1,4-diazepane-6-carboxylic acid;dihydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N2O2.2ClH/c16-13(17)12-8-14-6-7-15(10-12)9-11-4-2-1-3-5-11;;/h1-5,12,14H,6-10H2,(H,16,17);2*1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ALNAIJZHFLWVSN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC(CN1)C(=O)O)CC2=CC=CC=C2.Cl.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20Cl2N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![2-((5-(2-(1H-benzo[d]imidazol-2-yl)ethyl)-1,3,4-oxadiazol-2-yl)thio)-N-(thiophen-2-ylmethyl)acetamide](/img/structure/B2502170.png)
![[5-Acetamido-3,4-diacetyloxy-6-(2-formylphenoxy)oxan-2-yl]methyl acetate](/img/structure/B2502171.png)

![1-(3,4-Dichlorophenyl)-3-[3-(2,5-dimethylfuran-3-YL)-3-hydroxypropyl]urea](/img/structure/B2502174.png)
![N-(benzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)-4-(pyrrolidin-1-ylsulfonyl)benzamide](/img/structure/B2502176.png)


![2-[(4-Isopropylphenyl)amino]pyridine-3-sulfonamide](/img/structure/B2502180.png)




![2-[[2-(3-Methoxyphenyl)phenyl]methyl]piperidine;hydrochloride](/img/structure/B2502190.png)

